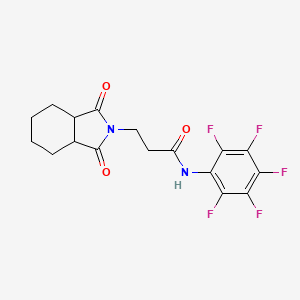
3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(pentafluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:
- Formation of the octahydro-2H-isoindole ring system through cyclization reactions.
- Introduction of the dioxo functional groups via oxidation reactions.
- Coupling of the pentafluorophenyl group using palladium-catalyzed cross-coupling reactions.
- Final amide bond formation through condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
- Use of high-throughput screening to identify optimal catalysts and solvents.
- Implementation of continuous flow reactors for efficient scale-up.
- Purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield carboxylic acids or ketones.
- Reduction may produce alcohols or amines.
- Substitution reactions can result in the replacement of fluorine atoms with other functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration as a candidate for drug development due to its unique structural features.
Industry: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Dioxooctahydro-2H-isoindol-2-yl)propanamide: Lacks the pentafluorophenyl group, which may affect its reactivity and applications.
N-(2,3,4,5,6-Pentafluorophenyl)propanamide: Does not contain the octahydro-2H-isoindole ring system, leading to different chemical properties.
Uniqueness
The combination of the octahydro-2H-isoindole ring system with the pentafluorophenyl group in 3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE imparts unique chemical and physical properties. This makes it a valuable compound for exploring new chemical reactions and developing novel applications.
Properties
Molecular Formula |
C17H15F5N2O3 |
|---|---|
Molecular Weight |
390.30 g/mol |
IUPAC Name |
3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(2,3,4,5,6-pentafluorophenyl)propanamide |
InChI |
InChI=1S/C17H15F5N2O3/c18-10-11(19)13(21)15(14(22)12(10)20)23-9(25)5-6-24-16(26)7-3-1-2-4-8(7)17(24)27/h7-8H,1-6H2,(H,23,25) |
InChI Key |
UIDIQRWBFQGWPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCC(=O)NC3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-diamino-5-cyano-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10896359.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10896364.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10896368.png)
![1-(furan-2-ylmethyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10896370.png)
![1-(2,4-Difluorophenyl)-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B10896372.png)
![N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B10896385.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylnaphthalene-2-sulfonamide](/img/structure/B10896393.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10896398.png)
![(4-Benzylpiperazin-1-yl)(3,6-dicyclopropyl[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone](/img/structure/B10896402.png)
![5-tert-butyl-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B10896406.png)
![(2E)-2-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B10896407.png)
![[7-(difluoromethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid](/img/structure/B10896410.png)
![3-[(4-Chloro-3-nitrophenyl)carbonyl]-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10896414.png)
![2-{2-methoxy-4-[(E)-{2-[({4-methyl-5-[(naphthalen-1-ylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}acetamide](/img/structure/B10896431.png)
